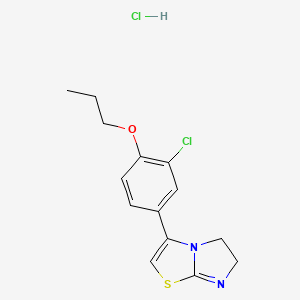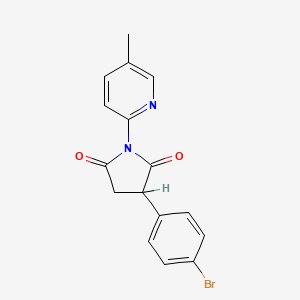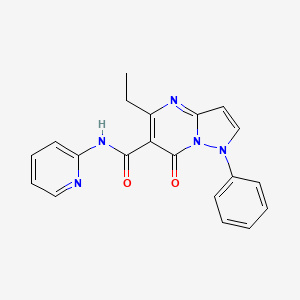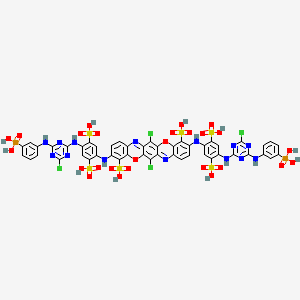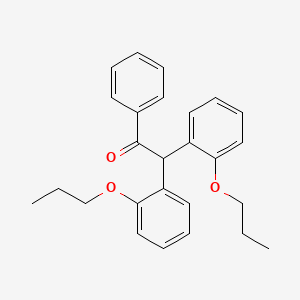
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- is an organic compound with a complex structure that includes phenyl and propoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper (II) acetate and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or propoxyphenyl groups, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, commonly used in organic synthesis.
2,2-Bis(aminoethoxy)propane: An amino ketal used in the synthesis of biocompatible polymeric materials.
Uniqueness
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- is unique due to its specific combination of phenyl and propoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
116364-85-3 |
|---|---|
Formule moléculaire |
C26H28O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-phenyl-2,2-bis(2-propoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28O3/c1-3-18-28-23-16-10-8-14-21(23)25(26(27)20-12-6-5-7-13-20)22-15-9-11-17-24(22)29-19-4-2/h5-17,25H,3-4,18-19H2,1-2H3 |
Clé InChI |
YXTBVYGWQYMJKL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C2=CC=CC=C2OCCC)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


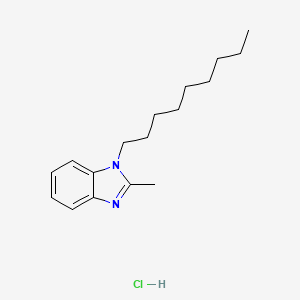
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
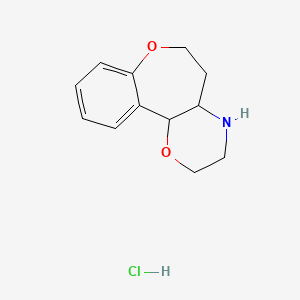
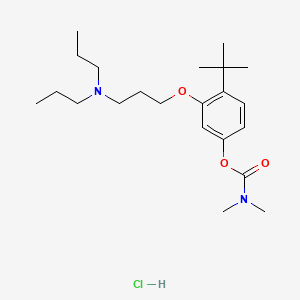
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
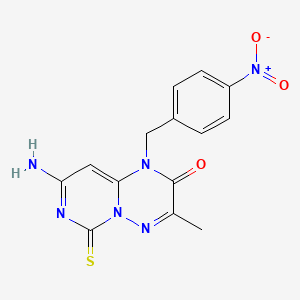
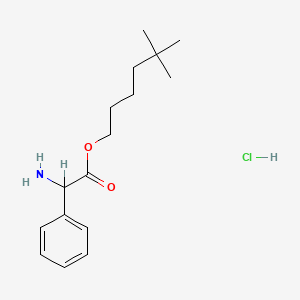
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
